molecular formula C10H11NO3 B112862 3-Acetamidophenyl acetate CAS No. 6317-89-1

3-Acetamidophenyl acetate

Cat. No. B112862
Key on ui cas rn: 6317-89-1
M. Wt: 193.2 g/mol
InChI Key: ONWKGGFEPJUBHK-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

Acetic anhydride (53 mL, 572.0 mmol) was slowly added to a mixture of 3-aminophenol (25 g, 225.0 mmol) and 4-dimethylaminopyridine (catalytic quantity) in pyridine (100 mL) at 0° C. and the reaction mixture was stirred at room temperature for 62 hours. Water (1 L) was added and the resulting mixture was extracted with ethyl acetate. The organic extracts were washed with an aqueous solution of hydrochloric acid, a saturated aqueous solution of sodium bicarbonate and water, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 21.79 g of acetic acid 3-acetylamino-phenyl ester as a solid without further purifications. A second batch (2.978 g) of this material crashed out of the aqueous layer upon standing and was collected by filtration.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:10]=[C:11](O)C=C[CH:14]=1.[OH2:16].N1[CH:22]=[CH:21]C=CC=1>CN(C)C1C=CN=CC=1>[C:21]([NH:8][C:9]1[CH:14]=[C:5]([O:4][C:1](=[O:3])[CH3:2])[CH:6]=[CH:11][CH:10]=1)(=[O:16])[CH3:22]

Inputs

Step One
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 62 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with an aqueous solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium bicarbonate and water, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
62 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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